FR 64822

Beschreibung

Eigenschaften

CAS-Nummer |

102671-35-2 |

|---|---|

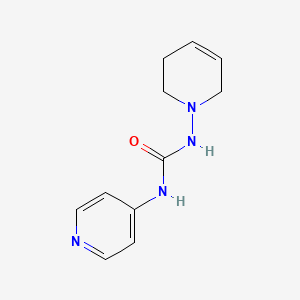

Molekularformel |

C11H14N4O |

Molekulargewicht |

218.26 g/mol |

IUPAC-Name |

1-(3,6-dihydro-2H-pyridin-1-yl)-3-pyridin-4-ylurea |

InChI |

InChI=1S/C11H14N4O/c16-11(13-10-4-6-12-7-5-10)14-15-8-2-1-3-9-15/h1-2,4-7H,3,8-9H2,(H2,12,13,14,16) |

InChI-Schlüssel |

QKXWNCGIAHHUNW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CC=C1)NC(=O)NC2=CC=NC=C2 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

102671-35-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FR 64822 FR-64822 FR64822 N-(4-pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Analysis of FR 64822: A Compound Awaiting Public Disclosure

Researchers, scientists, and drug development professionals seeking information on the chemical entity designated as FR 64822 will find that this compound is not currently documented in publicly accessible chemical databases or the broader scientific literature. An extensive search for its chemical structure, physicochemical properties, and associated experimental data has yielded no specific results.

This lack of information suggests that "this compound" may represent an internal codename for a compound within a private research and development pipeline, a novel substance that has not yet been publicly disclosed, or a misidentified term. As such, the core requirements of a detailed technical guide—including data presentation, experimental protocols, and visualizations—cannot be fulfilled at this time.

The scientific community relies on the public dissemination of research for the validation and advancement of knowledge. Typically, information regarding a new chemical entity, including its structure, synthesis, and biological activity, is published in peer-reviewed journals or presented at scientific conferences. The absence of "this compound" from these forums indicates that data on this compound remains proprietary or is in a pre-publication stage.

For professionals in drug development and chemical research, the designation "FR" could potentially indicate an origin from a specific company or research institution's internal library, where "FR" might be an abbreviation for a research program or chemical class. Without further context or a corresponding chemical name (such as an IUPAC name) or a structure identifier (like a SMILES or InChI key), it is impossible to retrieve any associated data.

Therefore, any in-depth analysis, including the generation of structured data tables, detailed experimental methodologies, and signaling pathway diagrams, is contingent upon the future disclosure of the chemical structure and biological data for this compound by the entity that has synthesized or is investigating this compound. Researchers interested in this specific molecule are encouraged to monitor scientific literature and patent databases for its eventual publication.

Unraveling the Pain-Relieving Mechanism of FR64822: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the proposed mechanism of action for the novel, non-opioid antinociceptive compound, FR64822 (N-(4-pyridylcarbamoyl)amino 1,2,3,6,-tetrahydropyridine). Based on available preclinical data, this document outlines the compound's activity, delineates its proposed signaling pathway, presents quantitative data from key studies, and provides an overview of the experimental protocols used in its evaluation. The central hypothesis is that FR64822 exerts its analgesic effects through the indirect stimulation of dopamine (B1211576) D2 receptors within the central nervous system.

Introduction

FR64822 is a novel compound that has demonstrated significant antinociceptive properties in various preclinical models of pain.[1] Unlike traditional opioid analgesics, its mechanism of action does not appear to involve the opioid receptor system, suggesting a potentially safer alternative with a reduced risk of addiction and other opioid-related side effects. The primary evidence points towards the involvement of the dopaminergic system, specifically the indirect activation of D2 receptors, in mediating its pain-relieving effects.[1] This guide synthesizes the current understanding of FR64822's pharmacology and its implications for the development of new pain therapeutics.

Proposed Mechanism of Action: Indirect Dopamine D2 Receptor Stimulation

Signaling Pathway Diagram

Caption: Proposed mechanism of FR64822 action in pain pathways.

Quantitative Data Summary

The antinociceptive efficacy of FR64822 has been quantified in preclinical studies. The following tables summarize the available data.

Table 1: In Vivo Efficacy of FR64822

| Experimental Model | Species | Route of Administration | ED50 | Reference |

| Acetic Acid Writhing Test | Mouse | Oral (p.o.) | 1.8 mg/kg | [1] |

| Tail Flick Test | Mouse/Rat | - | Little antinociceptive activity | [1] |

Table 2: Pharmacological Antagonism of FR64822 Antinociceptive Activity

| Antagonist | Receptor Target | Dose | Effect on FR64822 Activity | Reference |

| Reserpine | Depletes monoamines | 2 mg/kg | Significantly reduced | [1] |

| Sulpiride | Dopamine D2 Receptor | 10 mg/kg | Significantly reduced | [1] |

| Sch23390 | Dopamine D1 Receptor | 0.25 mg/kg | No significant effect | [1] |

| p-Chlorophenylalanine | Serotonin synthesis inhibitor | - | Hardly affected | [1] |

| Yohimbine | α2-Adrenergic Receptor | - | Hardly affected | [1] |

| Naloxone | Opioid Receptors | - | Hardly affected | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of FR64822.

Acetic Acid-Induced Writhing Test

This assay is a model of visceral inflammatory pain used to assess the efficacy of analgesic compounds.

-

Objective: To evaluate the peripheral analgesic activity of FR64822.

-

Experimental Workflow Diagram:

Caption: Workflow for the acetic acid-induced writhing test.

-

Detailed Methodology:

-

Animals: Male mice are used for the experiment.

-

Acclimation: Animals are allowed to acclimate to the laboratory environment before testing.

-

Drug Administration: Test compounds (FR64822) or vehicle are administered orally (p.o.) at various doses.

-

Pre-treatment Time: A specific time is allowed for the drug to be absorbed (e.g., 30-60 minutes).

-

Induction of Writhing: A solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally (i.p.) to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: Immediately after the acetic acid injection, the number of writhes is counted for a defined period (e.g., 20 minutes).

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximal effect) is then determined.

-

Tail Flick Test

This assay is a model of acute thermal pain, primarily assessing centrally mediated analgesia.

-

Objective: To evaluate the central analgesic activity of FR64822 against thermal stimuli.

-

Experimental Workflow Diagram:

Caption: Workflow for the tail flick test.

-

Detailed Methodology:

-

Animals: Mice or rats are used for this experiment.

-

Apparatus: A tail flick apparatus that applies a focused beam of radiant heat to the animal's tail is used.

-

Baseline Measurement: The baseline latency for the animal to flick its tail away from the heat source is determined before drug administration. A cut-off time is set to prevent tissue damage.

-

Drug Administration: FR64822 or vehicle is administered via the desired route (e.g., oral or intraperitoneal).

-

Post-treatment Measurement: The tail flick latency is measured at several time points after drug administration.

-

Data Analysis: The data is often expressed as the percentage of the maximum possible effect (%MPE) to normalize the results. The lack of significant activity for FR64822 in this test suggests it may be less effective against acute thermal pain compared to visceral inflammatory pain.[1]

-

Discussion and Future Directions

The available evidence strongly suggests that FR64822's antinociceptive effects are mediated through a novel mechanism involving the indirect stimulation of dopamine D2 receptors.[1] This is supported by the potent analgesic effect observed in the acetic acid writhing test and its attenuation by a D2 receptor antagonist.[1] The lack of efficacy in the tail flick test indicates a potential selectivity for certain pain modalities, such as visceral and inflammatory pain, over acute thermal pain.[1]

Further research is warranted to fully elucidate the precise molecular targets of FR64822 and the downstream signaling cascades involved in its analgesic action. Investigating its effects in other models of chronic and neuropathic pain would be crucial in defining its full therapeutic potential. Additionally, studies on its pharmacokinetic and pharmacodynamic profiles, as well as its safety and tolerability, will be essential for its further development as a clinical candidate. The unique, non-opioid mechanism of action of FR64822 makes it a promising lead compound in the search for safer and more effective pain management strategies.

References

An In-depth Technical Guide on the Interaction of FR 64822 with the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR 64822, identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel non-opioid antinociceptive compound.[1] Early research has indicated that its analgesic properties are mediated through an indirect stimulation of the dopamine (B1211576) D2 receptor. This technical guide provides a comprehensive overview of the known interactions between this compound and the dopamine D2 receptor, alongside generalized experimental protocols and signaling pathway diagrams relevant to its mechanism of action. Due to the limited publicly available data on the direct quantitative interaction of this compound with the D2 receptor, this guide also includes representative data for well-characterized D2 receptor agonists to serve as a practical reference for researchers in the field.

Quantitative Data on Dopamine D2 Receptor Interaction

Table 1: Representative Binding Affinity of a Dopamine D2 Receptor Agonist

| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | Reference |

| Bromocriptine | Human Dopamine D2 | [3H]Spiperone | Radioligand Binding | 2.5 | Seeman et al., 1984 |

Table 2: Representative Functional Potency of a Dopamine D2 Receptor Agonist

| Compound | Cell Line | Assay Type | Parameter Measured | EC50 (nM) | Reference |

| Bromocriptine | CHO cells expressing human D2L receptor | cAMP Accumulation Assay | Inhibition of Forskolin-stimulated cAMP | 0.3 | Newman-Tancredi et al., 1997 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of a compound like this compound with the dopamine D2 receptor.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a method to determine the binding affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]Spiperone or [3H]Raclopride (a D2 antagonist).

-

Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.

-

Test compound (e.g., this compound).

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Multi-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of the test compound in the binding buffer.

-

In a multi-well plate, add the binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and the diluted test compound.

-

For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.

-

For determining total binding, add only the binding buffer and the radioligand.

-

Add the cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol outlines a method to assess the functional activity of a test compound as an agonist or antagonist at the Gαi-coupled dopamine D2 receptor.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A known D2 receptor agonist (e.g., Quinpirole) for antagonist assays.

-

Test compound (e.g., this compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Multi-well cell culture plates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Seed the cells in multi-well plates and grow them to the desired confluency.

-

On the day of the assay, replace the culture medium with a serum-free assay buffer and pre-incubate the cells.

-

For agonist testing:

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

-

Add varying concentrations of the test compound.

-

-

For antagonist testing:

-

Add varying concentrations of the test compound.

-

Add a fixed concentration of a known D2 receptor agonist (at its EC80).

-

Add a fixed concentration of forskolin.

-

-

Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

-

For agonist testing: Plot the cAMP levels against the log concentration of the test compound and determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).

-

For antagonist testing: Plot the cAMP levels against the log concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the response to the known agonist).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the dopamine D2 receptor and a typical experimental workflow for characterizing a novel D2 receptor modulator.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Experimental Workflow for D2 Modulator Characterization.

Conclusion

This compound represents an interesting non-opioid analgesic candidate with a mechanism of action dependent on the dopamine D2 receptor. While the precise quantitative details of its interaction with the D2 receptor remain to be fully elucidated and published, this guide provides a framework for its further investigation. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at characterizing this compound or other novel D2 receptor modulators. Further research is warranted to determine the direct binding affinity, functional potency, and potential for biased agonism of this compound at the dopamine D2 receptor, which will be crucial for its potential development as a therapeutic agent.

References

FR 64822: A Technical Whitepaper on a Novel Non-Opioid Analgesic

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR 64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel, non-opioid compound with demonstrated antinociceptive properties. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, and pharmacological data. The core of its analgesic effect is attributed to the indirect stimulation of dopamine (B1211576) D2 receptors, a mechanism distinct from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper consolidates the available scientific data, presents it in a structured format, and offers detailed experimental methodologies for the key studies cited, aiming to serve as a foundational resource for researchers in pain management and neuropharmacology.

Discovery and History

This compound was developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma). The "FR" designation in its name is consistent with the nomenclature used by Fujisawa for their investigational compounds. While the specific date and lead scientists for its discovery are not extensively documented in publicly available literature, the primary research elucidating its pharmacological profile points to work done to identify novel non-opioid analgesics.

Chemical Properties

| Property | Value |

| IUPAC Name | N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine |

| Molecular Formula | C₁₁H₁₄N₄O |

| Molecular Weight | 218.26 g/mol |

| Chemical Structure | (A specific chemical structure diagram would be placed here in a full whitepaper) |

Pharmacological Data

The primary pharmacological activity of this compound is its antinociceptive effect, which has been quantified in preclinical models. The available quantitative data is summarized below.

| Assay | Species | Route of Administration | ED₅₀ | Citation |

| Acetic Acid Writhing Test | Mice | Oral (p.o.) | 1.8 mg/kg | [1] |

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.

Mechanism of Action: Indirect Dopamine D2 Receptor Stimulation

The proposed signaling pathway is visualized in the diagram below:

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments that have been cited in the characterization of this compound.

Acetic Acid-Induced Writhing Test

This assay is a model of visceral pain and is used to evaluate the efficacy of analgesics.

-

Animals: Male ICR mice.

-

Procedure:

-

Animals are fasted for a minimum of 3 hours prior to the experiment.

-

This compound is administered orally (p.o.) at varying doses. A vehicle control group receives the same volume of the vehicle used to dissolve this compound.

-

After a predetermined absorption period (typically 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

-

Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

-

The number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a set period, usually 10-20 minutes, starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing for each dose group is calculated relative to the vehicle control group. The ED₅₀ is then determined using a suitable statistical method, such as probit analysis.

Pharmacological Antagonism Studies

These experiments were crucial in elucidating the mechanism of action of this compound.

-

Animals: Male ICR mice.

-

Procedure:

-

A separate group of animals is pretreated with a specific receptor antagonist prior to the administration of this compound. The antagonists used include:

-

Reserpine: A monoamine depletor.

-

Sulpiride: A selective dopamine D2 receptor antagonist.

-

Sch23390: A selective dopamine D1 receptor antagonist.

-

p-Chlorophenylalanine: A serotonin (B10506) synthesis inhibitor.

-

Yohimbine: An α2-adrenergic receptor antagonist.

-

Naloxone: An opioid receptor antagonist.

-

-

Following the antagonist pretreatment period, this compound is administered at a dose known to produce a significant antinociceptive effect (e.g., a dose close to the ED₅₀).

-

The acetic acid-induced writhing test is then performed as described in section 5.1.

-

-

Data Analysis: The number of writhes in the antagonist-pretreated groups is compared to the group that received this compound alone. A significant reversal of the antinociceptive effect by a specific antagonist suggests the involvement of that particular neurotransmitter system in the action of this compound.

The logical workflow for the mechanism of action studies is depicted in the following diagram:

Caption: Experimental workflow for elucidating the mechanism of this compound.

Synthesis

A detailed, publicly available synthesis protocol for N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine (this compound) has not been identified in the current body of scientific literature. Pharmaceutical companies often protect the synthesis of their novel compounds through patents, which may not always be readily accessible or may be part of broader filings.

Future Directions

The unique mechanism of action of this compound presents a promising avenue for the development of novel analgesics. Future research should focus on:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound is necessary.

-

Receptor Binding Affinity Studies: Quantitative analysis of the binding affinity of this compound to dopamine D2 receptors and other potential off-target receptors will provide a more complete understanding of its pharmacological profile.

-

Efficacy in Other Pain Models: Evaluating the effectiveness of this compound in models of neuropathic and inflammatory pain would broaden its potential therapeutic applications.

-

Safety and Toxicology Studies: Comprehensive safety and toxicology studies are required to assess the therapeutic index and potential adverse effects of this compound.

Conclusion

This compound is a novel non-opioid antinociceptive agent with a distinct mechanism of action involving the indirect stimulation of dopamine D2 receptors.[1] Its efficacy in a preclinical model of visceral pain, coupled with its unique pharmacological profile, makes it a compound of significant interest for the development of new pain therapies. Further research is warranted to fully characterize its therapeutic potential.

References

Unveiling FR 64822: A Technical Guide to its Core Properties and Antinociceptive Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and the non-opioid antinociceptive mechanism of FR 64822. The information presented herein is intended to support further research and development efforts in the field of pain management.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₄O₄ | PubChem[1] |

| Molecular Weight | 280.28 g/mol | PubChem[1] |

| Exact Mass | 280.11715500 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-7-[(1R,2R,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-pyrrolo[2,3-d]pyrimidin-4-one | PubChem[1] |

| CAS Number | 110666-64-1 | |

| Topological Polar Surface Area | 133 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Mechanism of Action: A Novel Non-Opioid Antinociceptive

This compound exhibits its pain-relieving effects through a mechanism distinct from traditional opioid analgesics. Research indicates that this compound acts as a non-opioid antinociceptive compound.[1] Its primary mechanism of action involves the indirect stimulation of dopamine (B1211576) D2 receptors.[1] This interaction with the dopaminergic system is central to its analgesic properties.

Signaling Pathway

The antinociceptive effect of this compound is initiated by its indirect agonistic activity on dopamine D2 receptors, which are G protein-coupled receptors (GPCRs).[1][2][3] Upon stimulation, the D2 receptor couples to inhibitory G proteins (Gαi/o).[3] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The Gβγ subunits dissociated from the G protein can also modulate the activity of various ion channels, further contributing to the regulation of neuronal excitability and neurotransmitter release.[2][3]

This compound Signaling Pathway.

Experimental Protocols

The antinociceptive properties of this compound have been evaluated using established preclinical models of pain. The following sections provide detailed methodologies for two key experiments.

Acetic Acid-Induced Writhing Test in Mice

This widely used model assesses visceral pain and is particularly sensitive to peripherally acting analgesics.[4][5]

Objective: To evaluate the ability of this compound to reduce the number of writhes (abdominal constrictions) induced by an intraperitoneal injection of acetic acid.

Materials:

-

Male ICR mice (23 ± 3 g)[6]

-

This compound (test compound)

-

Vehicle (e.g., 1% Tween 80 in saline)[7]

-

Standard analgesic (e.g., Diclofenac sodium, 10 mg/kg)[8]

-

0.6% Acetic acid solution[4]

-

Observation chambers

Procedure:

-

Animal Acclimation and Grouping: Acclimate mice to the laboratory environment. Randomly divide the animals into groups (typically n=5-6 per group), including a vehicle control group, a positive control group (standard analgesic), and one or more test groups receiving different doses of this compound.[6][7]

-

Drug Administration: Administer this compound, vehicle, or the standard analgesic via the desired route (e.g., oral, intraperitoneal). A pre-treatment period of 30-60 minutes is typically allowed for drug absorption.[4]

-

Induction of Writhing: Following the pre-treatment period, administer a 0.6% solution of acetic acid (10 mL/kg) intraperitoneally to each mouse.[4]

-

Observation and Data Collection: Immediately after the acetic acid injection, place each mouse individually in an observation chamber. After a 5-minute latency period, count the total number of writhes for a 10-20 minute observation period.[4] A writhe is characterized by a contraction of the abdominal muscles followed by the stretching of the hind limbs.[4][5]

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) is used to determine the significance of the results.[6]

Tail Flick Test in Rats

This test is a classic method for assessing spinal analgesic activity by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[9][10]

Objective: To determine the effect of this compound on the latency of the tail flick response to a thermal stimulus.

Materials:

-

Male rats

-

This compound (test compound)

-

Vehicle

-

Tail flick apparatus (with a radiant heat source)

-

Animal restrainers

Procedure:

-

Animal Acclimation and Handling: Acclimate rats to the laboratory environment and handling procedures to minimize stress-induced analgesia.

-

Baseline Latency Measurement: Gently place the rat in a restrainer. Position the rat's tail such that the radiant heat source is focused on a specific point on the tail (typically 2-3 cm from the tip).[11] Activate the heat source and the timer. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency.[9] A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[11] Repeat the baseline measurement for consistency.

-

Drug Administration: Administer this compound or vehicle.

-

Post-Treatment Latency Measurement: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail flick latency again.[11]

-

Data Analysis: The effect of the drug is typically expressed as the percentage increase in reaction time (Index of Analgesia).[11] Statistical analysis is performed to compare the post-treatment latencies with the baseline and control group values.

Conclusion

This compound represents a promising non-opioid analgesic candidate with a distinct mechanism of action centered on the indirect stimulation of dopamine D2 receptors. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound. The provided experimental methodologies can be adapted to investigate the efficacy and pharmacological profile of this compound and other novel analgesic agents.

References

- 1. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 8. saspublishers.com [saspublishers.com]

- 9. Tail flick test - Wikipedia [en.wikipedia.org]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. youtube.com [youtube.com]

The Antinociceptive Potential of Novel Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation in a wide array of therapeutic agents.[1][2][3][4][5] Recently, significant attention has been directed towards the development of novel pyridine-containing compounds with potent antinociceptive properties, offering promising avenues for the discovery of new analgesics.[2][6][7] This technical guide provides an in-depth overview of the core findings in this area, focusing on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental pathways.

Quantitative Analysis of Antinociceptive Activity

The antinociceptive efficacy of various novel pyridine derivatives has been quantified using standard animal models of pain. The following tables summarize the key quantitative data from several studies, allowing for a comparative analysis of the compounds' potencies and activities.

Table 1: Antinociceptive Activity of 3-Hydroxy-Pyridine-4-One Derivatives in Writhing and Formalin Tests

| Compound | Test | Dose (mg/kg, i.p.) | Analgesic Effect | Reference |

| Compound A | Acetic Acid-Induced Writhing | 2.5 - 10 | Significant analgesia | [8] |

| Formalin Test (Phase 1) | 2.5 - 10 | Analgesic activity | [8] | |

| Formalin Test (Phase 2) | 2.5 - 10 | Significant analgesia | [8] | |

| Compound B | Acetic Acid-Induced Writhing | 100 - 400 | Significant analgesia | [8] |

| Formalin Test (Phase 2) | 100 - 400 | Significant analgesia | [8] | |

| Compound C | Acetic Acid-Induced Writhing | 50 - 200 | Significant analgesia | [8] |

| Formalin Test (Phase 1) | 50 - 200 | Analgesic activity | [8] | |

| Formalin Test (Phase 2) | 50 - 200 | Significant analgesia | [8] | |

| Compound D | Acetic Acid-Induced Writhing | 50 - 200 | Significant analgesia | [8] |

| Formalin Test (Phase 1) | 50 - 200 | Analgesic activity | [8] | |

| Formalin Test (Phase 2) | 50 - 200 | Significant analgesia | [8] | |

| Indomethacin | Acetic Acid-Induced Writhing | - | Reference Drug | [8] |

| Morphine | Formalin Test | - | Reference Drug | [8] |

Table 2: Antinociceptive Activity of 3-Aminothieno[2,3-b]pyridine and 1,4-Dihydropyridine (B1200194) Derivatives

| Compound Code | Test | Dose (mg/kg, intragastrically) | Key Finding | Reference |

| AZ420 | Tail Immersion | 5 | Significant antinociceptive activity (p < 0.00073 vs. control) | [9] |

| AZ331 | Tail Immersion | 5 | Significant antinociceptive activity (Tail-flick time: 31.4 s) | [9] |

| Hot Plate | 5 | Pronounced analgesic activity (9.56 times greater than reference) | [10][11] | |

| AZ383 | Tail Immersion | 5 | High antinociceptive activity (Tail-flick time: 46.4 s, p < 0.00018 vs. control) | [9] |

| Hot Plate | 5 | Pronounced analgesic activity (9.93 times greater than reference) | [10][11] | |

| AZ023 | Hot Plate | 5 | Pronounced analgesic activity (14.53 times greater than reference) | [10][11] |

| Metamizole Sodium | Tail Immersion | - | Comparison Drug | [9] |

| Sodium Metamizole | Hot Plate | - | Reference Drug | [10][11] |

Table 3: Analgesic Activity of Pyridine-Based Heterocyclic Derivatives in Tail-Flick Test

| Compound | Latency (seconds) | Antagonism by Mecamylamine | Reference |

| Control | 4.55 | - | [12] |

| 3 | 5.7 | ND | [12] |

| 5 | 6.40 | ND | [12] |

| 6 | 7.69 | 5.18 | [12] |

| 7a | 7.62 | 5.22 | [12] |

| 7c | 11.2 | 5.12 | [12] |

| 7d | 11.8 | 5.23 | [12] |

| 11a | 11.03 | 5.14 | [12] |

| 12a | 8.95 | 5.14 | [12] |

| 12b | 8.44 | 5.13 | [12] |

| ND: Not Determined |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of the antinociceptive properties of novel pyridine derivatives.

Acetic Acid-Induced Writhing Test

This test is a widely used model for screening peripheral analgesic activity.

-

Animal Model: Male mice (18-22 g) are typically used.[8]

-

Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.

-

Grouping: Animals are randomly divided into control and experimental groups.

-

Compound Administration: Test compounds, a reference drug (e.g., Indomethacin), and a vehicle (control) are administered intraperitoneally (i.p.).[8]

-

Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Formalin Test

The formalin test is a model of tonic pain that allows for the differentiation between central and peripheral analgesic effects.

-

Animal Model: Male mice (18-22 g) are commonly used.[8]

-

Compound Administration: Test compounds, a reference drug (e.g., Morphine), and a vehicle are administered (e.g., i.p.) prior to formalin injection.[8]

-

Induction of Nociception: A dilute solution of formalin (e.g., 20 µL of 1% formalin) is injected subcutaneously into the plantar surface of one hind paw.

-

Observation: The time the animal spends licking or biting the injected paw is recorded in two phases:

-

Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

-

-

Data Analysis: The duration of licking/biting in each phase is compared between the treated and control groups.

Tail Immersion and Tail-Flick Tests

These tests are used to assess spinal reflexes to thermal pain and are indicative of central analgesic activity.[13][14][15]

-

Animal Model: Male albino rats or mice are used.[9]

-

Compound Administration: Test compounds, a reference drug, and a vehicle are administered (e.g., intragastrically) prior to the test.[9]

-

Procedure (Tail Immersion): The distal part of the animal's tail is immersed in a water bath maintained at a constant temperature (e.g., 55 ± 1°C).[14]

-

Procedure (Tail-Flick): A radiant heat source is focused on a portion of the tail.[15]

-

Measurement: The latency to tail withdrawal (flicking) from the heat source is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.[14]

-

Data Analysis: The tail-flick latency is measured at various time points after drug administration and compared to baseline and control values.[14]

Hot-Plate Test

This test measures the supraspinal response to a thermal stimulus and is also used to evaluate centrally acting analgesics.[13][16][17]

-

Animal Model: Rats or mice are used.

-

Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 1°C).[14]

-

Compound Administration: Test compounds, a reference drug, and a vehicle are administered prior to the test.

-

Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.[13]

-

Cut-off Time: A maximum exposure time is set to prevent injury.

-

Data Analysis: The reaction time is measured at different intervals after drug administration and compared with control groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology. The following diagrams were generated using Graphviz (DOT language).

Potential Antinociceptive Mechanisms of Pyridine Derivatives

Several mechanisms have been proposed for the antinociceptive effects of pyridine derivatives. These include the inhibition of prostaglandin (B15479496) synthesis, which is a key pathway in inflammation and pain, and interactions with opioid receptors.[2][7] Some 3-hydroxy-pyridine-4-one derivatives are thought to exert their effects through iron chelation, which can impact iron-dependent enzymes like cyclooxygenase (COX).[8][18]

Caption: Potential mechanisms of antinociceptive action for novel pyridine derivatives.

Experimental Workflow for In Vivo Antinociceptive Screening

The process of evaluating the analgesic potential of new compounds involves a structured workflow, from animal preparation to data analysis.

Caption: General workflow for in vivo screening of antinociceptive compounds.

Logical Relationship in the Formalin Test

The formalin test provides insights into two distinct pain mechanisms, which can be logically represented.

Caption: Logical relationships of pain phases in the formalin test.

This guide provides a foundational understanding of the current research into the antinociceptive properties of novel pyridine derivatives. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers in the field of pain management and drug discovery. Further investigations are warranted to elucidate the precise mechanisms of action and to translate these promising preclinical findings into clinically effective analgesics.

References

- 1. researchgate.net [researchgate.net]

- 2. Latest developments in small molecule analgesics: heterocyclic scaffolds II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. ijsdr.org [ijsdr.org]

- 6. Synthesis and reactions of some new substituted pyridine and pyrimidine derivatives as analgesic, anticonvulsant and antiparkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of antinociceptive properties of new derivatives of 3-aminothieno[2,3-b]pyridine and 1,4-dihydropyridine in the tail immersion test | Semantic Scholar [semanticscholar.org]

- 10. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jcdr.net [jcdr.net]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

The Dopamine D2 Receptor Agonist Activity of FR64822: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel, non-opioid compound that has demonstrated significant antinociceptive properties.[1] Preclinical studies have established that the mechanism of action for FR64822 is mediated through its activity as an indirect agonist of the dopamine (B1211576) D2 receptor.[1] This technical guide provides a comprehensive overview of the available pharmacological data, experimental methodologies used to characterize its activity, and the relevant signaling pathways involved.

Core Pharmacology of FR64822

FR64822 exhibits its pharmacological effects by indirectly stimulating dopamine D2 receptors. This mode of action has been substantiated in animal models where its antinociceptive effects were attenuated by the D2 receptor antagonist, sulpiride, but not by the D1 receptor antagonist, Sch23390.[1]

Quantitative Data Presentation

Table 1: In Vivo Potency of FR64822

| Assay | Species | Route of Administration | Endpoint | Potency (ED₅₀) | Reference |

| Acetic Acid Writhing Test | Mouse | Oral (p.o.) | Antinociception | 1.8 mg/kg | [1] |

Table 2: In Vitro Pharmacological Profile of FR64822 (Data Not Available)

| Assay | Receptor/Target | Radioligand | Parameter | Value | Reference |

| Radioligand Binding | Dopamine D2 | e.g., [³H]-Spiperone | Kᵢ | N/A | N/A |

| Functional Assay | Dopamine D2 | e.g., cAMP accumulation | EC₅₀/IC₅₀ | N/A | N/A |

Note: To the best of our knowledge, specific in vitro quantitative data for FR64822, such as Ki or IC50 values from receptor binding or functional assays, have not been published in the peer-reviewed scientific literature.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

FR64822, as an agonist of the dopamine D2 receptor, modulates intracellular signaling cascades primarily through the Gαi/o family of G proteins. Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA).

References

The Frontier of Pain Relief: A Technical Guide to Foundational Research in Non-Opioid Analgesics

For Researchers, Scientists, and Drug Development Professionals

The imperative to develop effective and safe alternatives to opioid analgesics has driven a surge in foundational research, uncovering a diverse landscape of molecular targets and therapeutic strategies. This technical guide provides an in-depth overview of the core preclinical and clinical research shaping the future of pain management, with a focus on novel non-opioid mechanisms. This guide adheres to stringent data presentation and visualization standards to facilitate critical evaluation and further research.

Anti-Nerve Growth Factor (NGF) Monoclonal Antibodies

Nerve Growth Factor (NGF) is a key mediator in the sensitization of peripheral nociceptors, making it a prime target for the development of non-opioid analgesics. Monoclonal antibodies that sequester NGF have shown significant promise in clinical trials for chronic pain conditions.

Quantitative Data

| Compound | Target | Binding Affinity (KD) | IC50 | Clinical Efficacy Highlights |

| Tanezumab | Nerve Growth Factor (NGF) | < 10 pM[1] | ~20 pM[2] | Statistically significant improvement in pain and physical function in Phase 3 trials for osteoarthritis[1][3][4][5][6]. |

Experimental Protocols

1.2.1. NGF Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the quantitative measurement of NGF in biological samples, a critical assay for assessing the pharmacodynamics of anti-NGF therapies.

Materials:

-

Anti-NGF polyclonal antibody (pAb) for coating

-

Carbonate coating buffer (pH 9.7)

-

Polystyrene 96-well ELISA plates

-

NGF Standard

-

Block & Sample Buffer

-

Anti-NGF monoclonal antibody (mAb) for detection

-

Anti-species-specific IgG conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 1N sulfuric acid)

-

Plate reader

Procedure:

-

Plate Coating: Dilute the anti-NGF pAb in carbonate coating buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Seal the plate and incubate overnight at 4°C[7].

-

Washing: Aspirate the coating solution and wash the plate once with an appropriate wash buffer.

-

Blocking: Add 200 µL of Block & Sample Buffer to each well. Incubate for 1 hour at room temperature[7].

-

Sample and Standard Incubation: Prepare serial dilutions of the NGF standard in Block & Sample Buffer. Add 100 µL of standards and samples to the appropriate wells. Incubate with shaking for 6 hours at room temperature[7].

-

Washing: Wash the plate five times.

-

Detection Antibody Incubation: Dilute the anti-NGF mAb in Block & Sample Buffer. Add 100 µL to each well and incubate overnight at 4°C without shaking[7].

-

Washing: Wash the plate five times.

-

HRP Conjugate Incubation: Dilute the anti-species-specific IgG-HRP conjugate in Block & Sample Buffer. Add 100 µL to each well and incubate for 2 hours at room temperature.

-

Washing: Wash the plate five times.

-

Substrate Reaction: Add 100 µL of TMB One Solution to each well. Incubate at room temperature until color develops[7].

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

1.2.2. TrkA Receptor Phosphorylation Assay

This assay measures the activation of the NGF receptor, TrkA, by quantifying its phosphorylation, a key step in the signaling cascade that is inhibited by anti-NGF antibodies.

Materials:

-

TrkA kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

Purified recombinant TrkA enzyme

-

PTK substrate (e.g., Poly (Glu:Tyr 4:1))

-

ATP

-

ADP-Glo™ Kinase Assay reagents (Promega)

-

384-well low volume plates

-

Luminescence plate reader

Procedure:

-

Reagent Preparation: Dilute the TrkA enzyme, substrate, and ATP in kinase buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of inhibitor or vehicle (5% DMSO), 2 µL of diluted TrkA enzyme, and 2 µL of the substrate/ATP mixture to each well[8].

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes[8].

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[8].

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature[8].

-

Data Acquisition: Record the luminescence signal using a plate reader.

Signaling Pathway

Caption: NGF binding to TrkA receptor and its inhibition by Tanezumab.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

The TRPV1 channel is a non-selective cation channel activated by heat, capsaicin, and low pH, playing a crucial role in nociceptive signaling. Antagonists of this channel have been explored for their analgesic potential, although their development has been challenged by effects on thermoregulation.

Quantitative Data

| Compound | Target | IC50 (Capsaicin-induced activation) | Clinical Efficacy/Safety Highlights |

| AMG 517 | TRPV1 | - | Phase I trials showed marked, reversible hyperthermia, leading to discontinuation for this indication[9][10][11]. |

| Capsazepine | TRPV1 | - | Preclinical tool compound. |

Experimental Protocols

2.2.1. Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV1 Antagonists

This high-throughput assay measures changes in intracellular calcium in response to TRPV1 activation and its inhibition by antagonists.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

384-well black, clear-bottom poly-d-lysine coated plates

-

FLIPR Calcium Assay Kit (e.g., Fluo-4 AM)

-

TRPV1 agonist (e.g., capsaicin)

-

TRPV1 antagonist being tested

-

FLIPR instrument (e.g., FLIPRTETRA)

Procedure:

-

Cell Plating: Seed TRPV1-expressing HEK293 cells into 384-well plates and culture overnight[12].

-

Dye Loading: Prepare the calcium-sensitive dye solution according to the kit instructions, often including probenecid to prevent dye extrusion. Add the dye solution to the cells and incubate for 1 hour at 37°C[13].

-

Compound Addition: Prepare serial dilutions of the antagonist compound. Add the antagonist solutions to the appropriate wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes)[13].

-

Agonist Stimulation and Data Acquisition: Place the cell plate and a plate containing the TRPV1 agonist into the FLIPR instrument. The instrument will add the agonist to the wells and simultaneously measure the fluorescence intensity over time. A baseline reading is taken before agonist addition[14].

-

Data Analysis: The increase in fluorescence upon agonist addition is indicative of TRPV1 activation. The inhibitory effect of the antagonist is determined by the reduction in this fluorescence signal. Calculate IC50 values from the concentration-response curves.

Experimental Workflow

Caption: Workflow for a FLIPR-based TRPV1 antagonist screening assay.

Voltage-Gated Sodium Channel (Nav) Blockers

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical for the initiation and propagation of action potentials in nociceptive neurons. Selective blockers of these channels are being investigated as a promising class of non-opioid analgesics.

Quantitative Data

| Compound | Target | IC50 | Clinical Efficacy Highlights |

| Raxatrigine (Vixotrigine) | Nav1.7 (and other Nav channels) | - | Phase II/III trials for trigeminal neuralgia and lumbosacral radiculopathy[15][16]. |

Experimental Protocols

3.2.1. Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibitors

This technique directly measures the ion currents through Nav1.7 channels in response to voltage changes and the blocking effect of inhibitors.

Materials:

-

HEK293 cells stably expressing human Nav1.7

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipettes

-

Pipette puller and fire-polisher

-

Intracellular (pipette) solution (e.g., containing CsF, CsCl, MgCl2, EGTA, HEPES)

-

Extracellular (bath) solution (e.g., containing NaCl, MgCl2, CaCl2, KCl, glucose, HEPES)

-

Data acquisition software (e.g., pCLAMP)

Procedure:

-

Cell Preparation: Culture and harvest Nav1.7-expressing HEK293 cells.

-

Pipette Fabrication: Pull and fire-polish glass pipettes to a resistance of 2-3 MΩ when filled with intracellular solution[17].

-

Whole-Cell Configuration: Approach a cell with the pipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration[18].

-

Voltage-Clamp Recordings: Hold the cell at a negative potential (e.g., -120 mV) to keep the channels in a closed state. Apply depolarizing voltage steps to elicit Nav1.7 currents[19].

-

Compound Application: Perfuse the bath with the extracellular solution containing the Nav1.7 inhibitor at various concentrations.

-

Data Acquisition and Analysis: Record the sodium currents before and after compound application. Measure the peak current amplitude to determine the extent of inhibition. Construct concentration-response curves to calculate the IC50 value[17].

Logical Relationship of Nav1.7 in Pain Signaling

Caption: Role of Nav1.7 in nociceptive signaling and its blockade.

Modulators of the Endocannabinoid System

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (e.g., anandamide), and metabolic enzymes, is a key regulator of pain perception. Inhibiting the degradation of endocannabinoids is a promising therapeutic strategy.

Quantitative Data

| Compound | Target | IC50 | Clinical Efficacy Highlights |

| PF-04457845 | Fatty Acid Amide Hydrolase (FAAH) | 7.2 nM (human FAAH)[20] | Failed to show efficacy for osteoarthritis pain in a Phase II trial despite >96% FAAH inhibition[21][22]. |

Experimental Protocols

4.2.1. FAAH Inhibitor Screening Assay (Fluorometric)

This assay measures the activity of FAAH by detecting the fluorescent product of substrate hydrolysis, and the inhibitory effect of test compounds.

Materials:

-

Human recombinant FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH substrate (e.g., AMC arachidonoyl amide)

-

FAAH inhibitor being tested

-

Known FAAH inhibitor (positive control, e.g., JZL 195)

-

96-well white plates

-

Fluorescence plate reader (Ex: 340-360 nm, Em: 450-465 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the FAAH enzyme, substrate, and inhibitors in FAAH Assay Buffer.

-

Reaction Setup: In a 96-well plate, add FAAH Assay Buffer, the test inhibitor at various concentrations (or positive control/vehicle), and the diluted FAAH enzyme to the appropriate wells[23].

-

Pre-incubation: Incubate the plate for 5 minutes at 37°C[23].

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells[23].

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C[23].

-

Data Acquisition: Measure the fluorescence intensity using a plate reader. The assay can be run in kinetic or endpoint mode[24][25].

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway

Caption: FAAH inhibition increases anandamide levels, leading to analgesia.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs, such as duloxetine, exert their analgesic effects by enhancing the activity of descending pain-modulating pathways in the central nervous system through the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.

Quantitative Data

| Compound | Target | Binding Affinity (Ki) | Preclinical Efficacy Highlights |

| Duloxetine | Serotonin Transporter (SERT) | - | Effective in reducing pain behavior in various rodent models of persistent, neuropathic, and inflammatory pain[26][27][28]. |

| Norepinephrine Transporter (NET) | - |

Experimental Protocols

5.2.1. Radioligand Binding Assay for SERT and NET

This assay determines the binding affinity of a compound for the serotonin and norepinephrine transporters by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing human SERT or NET

-

Radiolabeled ligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET)

-

Test compound (e.g., duloxetine)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations in the incubation buffer.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway

Caption: Mechanism of action of SNRIs in descending pain pathways.

References

- 1. pf-media.co.uk [pf-media.co.uk]

- 2. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete Results from First Study in Ongoing Phase 3 Program for Tanezumab Demonstrated Significant Improvement in Pain and Function in Osteoarthritis Patients | Pfizer [pfizer.com]

- 4. Tanezumab improves osteoarthritis pain, function in phase 3 trial | MDedge [mdedge.com]

- 5. Tanezumab reduces osteoarthritic hip pain: results of a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ard.bmj.com [ard.bmj.com]

- 7. photos.labwrench.com [photos.labwrench.com]

- 8. promega.com [promega.com]

- 9. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamopen.com [benthamopen.com]

- 11. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Vixotrigine - Wikipedia [en.wikipedia.org]

- 16. m.script-one.com [m.script-one.com]

- 17. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole Cell Patch Clamp Protocol [protocols.io]

- 19. Making sure you're not a bot! [nanion.de]

- 20. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. sigmaaldrich.cn [sigmaaldrich.cn]

- 25. abcam.cn [abcam.cn]

- 26. Efficacy of Duloxetine in Patients with Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benthamdirect.com [benthamdirect.com]

- 28. Management of Painful Symptoms with Duloxetine: A Review of the E...: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Synthesis Protocol for FR 64822: A Detailed Application Note for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed application note and protocol for the synthesis of FR 64822, a carbocyclic analogue of 7-deazaguanosine (B17050). The information presented is compiled from established chemical literature and is intended to guide researchers in the replication of this synthesis.

Introduction

This compound, systematically named 2-amino-7-[(1R,2R,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-pyrrolo[2,3-d]pyrimidin-4-one, is a molecule of interest in medicinal chemistry due to its structural similarity to nucleoside analogues. While a specific synthesis protocol for the single enantiomer "this compound" is not widely available in published literature, a method for the synthesis of its racemic mixture and diastereomers has been reported. This protocol is based on the work of Legraverend et al. (1985), who described the synthesis of these carbocyclic analogues of 7-deazaguanosine and evaluated their antiviral activity.[1] This document provides a detailed methodology based on their findings.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the target compound and its diastereomers as described in the foundational literature.

| Step | Reaction | Starting Materials | Reagents | Product | Yield (%) |

| 1 | Chlorination/Ozonolysis | 5-Allyl-2-amino-4,6-dihydroxypyrimidine | POCl₃, O₃ | (2-Amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde | Not specified |

| 2 | Acetalization | (2-Amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde | Ethanol (B145695) | 2-Amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine | Not specified |

| 3 | Cyclization/Condensation | 2-Amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine, Aminocyclopentitol derivative | - | (+/-)-2-Amino-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one and diastereomers | Not specified |

Experimental Protocols

The synthesis of the target molecule involves a multi-step process, beginning with the preparation of a functionalized pyrimidine (B1678525) core, followed by its condensation with a carbocyclic amine.

Protocol 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

This protocol is adapted from general synthesis strategies for pyrrolo[2,3-d]pyrimidines.[2][3][4][5][6]

1. Synthesis of (2-Amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde:

-

To a solution of 5-allyl-2-amino-4,6-dihydroxypyrimidine in an appropriate solvent, add phosphorus oxychloride (POCl₃) and heat the mixture to effect chlorination.

-

After cooling, the reaction mixture is carefully quenched and the chlorinated intermediate is isolated.

-

The isolated product is then dissolved in a suitable solvent (e.g., dichloromethane/methanol) and subjected to ozonolysis at low temperature (-78 °C).

-

Work-up with a reducing agent (e.g., dimethyl sulfide) yields the target acetaldehyde.

2. Synthesis of 2-Amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine:

-

The crude (2-amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde is dissolved in ethanol.

-

The solution is treated with a catalytic amount of acid to promote the formation of the diethyl acetal (B89532).

-

The product is isolated and purified by standard chromatographic techniques.

Protocol 2: Synthesis of the Aminocyclopentitol Moiety

The synthesis of the specific aminocyclopentitol side chain is a critical step. General methods for the synthesis of aminocyclopentitols can be employed.[7][8][9][10][11] The synthesis of the required racemic trans-2,3-dihydroxy-4-aminomethyl-cyclopentanol would typically involve:

-

Starting Material: A suitable cyclopentene (B43876) derivative.

-

Key Steps:

-

Epoxidation of the double bond.

-

Ring-opening of the epoxide with an amine or azide (B81097).

-

Hydroxylation of the remaining double bond (e.g., using OsO₄).

-

Reduction of the azide (if used) to the amine.

-

Protection and deprotection of functional groups as necessary.

-

Protocol 3: Condensation and Final Product Formation[1]

1. Condensation Reaction:

-

A mixture of 2-amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine and the appropriate aminocyclopentitol derivative is heated in a suitable solvent (e.g., ethanol or DMF).

-

The reaction leads to the displacement of one of the chloro substituents by the amino group of the cyclopentane (B165970) ring.

2. Cyclization and Deprotection:

-

The intermediate from the condensation step is treated with an acid to hydrolyze the acetal and promote intramolecular cyclization to form the pyrrole (B145914) ring of the pyrrolo[2,3-d]pyrimidine system.

-

The remaining chloro group is hydrolyzed to the corresponding hydroxyl group (keto form) under the reaction conditions.

-

Any protecting groups on the hydroxyls of the cyclopentane ring are removed using standard procedures (e.g., acid or base hydrolysis, hydrogenolysis).

-

The final product, a mixture of diastereomers including the racemic form of this compound, is purified by chromatography.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound and its diastereomers.

Signaling Pathway Context

Carbocyclic nucleoside analogues, such as the 7-deazaguanosine analogues to which this compound belongs, can potentially interfere with cellular signaling pathways that involve purine (B94841) metabolism and nucleic acid synthesis. While the specific targets of this compound are not detailed in the available literature, a general representation of potential interactions is shown below. These compounds can be phosphorylated by cellular kinases to their active triphosphate forms, which can then inhibit viral DNA polymerases or be incorporated into viral DNA, leading to chain termination. This mechanism is particularly relevant for their antiviral activity.[1]

Caption: Potential mechanism of action for antiviral activity.

References

- 1. (+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1- cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones: new carbocyclic analogues of 7-deazaguanosine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 3. tandfonline.com [tandfonline.com]

- 4. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Stereocontrolled Synthesis of the Aminocyclopentitol Core of Jogyamycin via an Ichikawa Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (<i>1R</i>,<i>4S</i>,<i>5S</i>)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1<i>H</i>-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of the Aminocyclopentitol Core of Jogyamycin – Schomaker Research Group – UW–Madison [schomaker.chem.wisc.edu]

Synthesis of FR-64822: A Detailed Protocol for Laboratory Researchers

Disclaimer: The compound "FR-64822" does not correspond to a known chemical entity in the scientific literature. It is highly probable that this is a typographical error and the intended compound is FR-900482 , a potent immunosuppressant and potential anti-cancer agent. This document provides a detailed overview of the laboratory synthesis of FR-900482, drawing from established synthetic routes.

Introduction

FR-900482 is a complex natural product isolated from the fermentation broth of Streptomyces sandaensis. Its unique bicyclic core and dense stereochemical architecture have made it a challenging and attractive target for total synthesis. This document outlines a generalized approach to the synthesis of the FR-900482 core, based on key strategies developed in the field of organic chemistry.

Data Presentation

The following table summarizes key quantitative data related to a representative synthetic route to an advanced intermediate of FR-900482. Please note that yields and specific reaction conditions may vary depending on the exact reagents and techniques employed.

| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Asymmetric Allylation | Aldehyde 1 | Brown's Allylborane | THF | -78 | 2 | Homoallylic alcohol 2 | 95 |

| 2 | Ozonolysis | Alkene 2 | 1. O₃; 2. Me₂S | CH₂Cl₂/MeOH | -78 | 1 | Aldehyde 3 | 92 |

| 3 | Horner-Wadsworth-Emmons Olefination | Aldehyde 3 | Phosphonate (B1237965) 4 , NaH | THF | 0 to 23 | 3 | α,β-Unsaturated ester 5 | 88 |

| 4 | Ring-Closing Metathesis | Diene 5 | Grubbs' II Catalyst | CH₂Cl₂ | 40 | 12 | Lactam 6 | 85 |

| 5 | Reduction | Lactam 6 | DIBAL-H | THF | -78 | 2 | Hydroxylamine (B1172632) 7 | 90 |

Experimental Protocols

Step 1: Asymmetric Allylation

-

To a solution of aldehyde 1 (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere, add (-)-Ipc₂B(allyl) (1.2 mmol, 1.0 M in pentane).

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the addition of 3 N NaOH (5 mL) and 30% H₂O₂ (2 mL).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford homoallylic alcohol 2 .

Step 2: Ozonolysis

-

Dissolve alkene 2 (1.0 mmol) in a mixture of CH₂Cl₂ (10 mL) and MeOH (10 mL) at -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with argon for 15 minutes to remove excess ozone.

-

Add dimethyl sulfide (B99878) (2.0 mmol) and allow the reaction to warm to room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to yield aldehyde 3 .

Step 3: Horner-Wadsworth-Emmons Olefination

-

To a suspension of NaH (1.2 mmol, 60% dispersion in mineral oil) in dry THF (5 mL) at 0 °C, add a solution of phosphonate 4 (1.2 mmol) in THF (5 mL).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of aldehyde 3 (1.0 mmol) in THF (5 mL).

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, 15% ethyl acetate in hexanes) to give α,β-unsaturated ester 5 .

Step 4: Ring-Closing Metathesis

-

Dissolve diene 5 (1.0 mmol) in dry, degassed CH₂Cl₂ (100 mL).

-

Add Grubbs' II catalyst (0.05 mmol).

-

Reflux the solution under an argon atmosphere for 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, 40% ethyl acetate in hexanes) to afford lactam 6 .

Step 5: Reduction

-

To a solution of lactam 6 (1.0 mmol) in dry THF (10 mL) at -78 °C, add DIBAL-H (2.5 mmol, 1.0 M in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of Rochelle's salt solution (10 mL).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, 50% ethyl acetate in hexanes) to yield hydroxylamine 7 .

Mandatory Visualization

Caption: A generalized workflow for the synthesis of the FR-900482 core structure.

Application Notes and Protocols for In Vivo Administration of FR 64822

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR 64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel, non-opioid antinociceptive compound.[1] In vivo studies have demonstrated its efficacy in rodent models of pain, primarily through oral administration. The principal mechanism of action is believed to be the indirect stimulation of dopamine (B1211576) D2 receptors.[1] These application notes provide detailed protocols for the in vivo administration of this compound for analgesic efficacy testing and an overview of its proposed signaling pathway.

Data Presentation

In Vivo Efficacy of this compound

The following table summarizes the key quantitative data from in vivo studies of this compound.

| Parameter | Value | Species | Assay | Administration Route | Source |

| ED₅₀ | 1.8 mg/kg | Mouse | Acetic Acid Writhing Test | Oral (p.o.) | [1] |

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rodents

This protocol describes the preparation and oral administration of this compound to mice or rats for in vivo studies. The oral route is the most common and clinically relevant method for administering this compound.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water, 0.1% Tween 80 in sterile water, or corn oil)

-

Mortar and pestle or appropriate homogenization equipment

-

Sterile water or saline

-

Vortex mixer

-

Animal balance

-

Oral gavage needles (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)

-

Syringes (1 mL or appropriate size)

Procedure:

-